![molecular formula C11H9NO3S B1656797 METHYL 2-[(2Z)-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-2-YLIDENE]ACETATE CAS No. 54255-33-3](/img/structure/B1656797.png)
METHYL 2-[(2Z)-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-2-YLIDENE]ACETATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2Z)-2-(3-oxo-4H-1,4-benzothiazin-2-ylidene)acetate is an organic compound that belongs to the class of benzothiazine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[(2Z)-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-2-YLIDENE]ACETATE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a benzothiazine derivative with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2Z)-2-(3-oxo-4H-1,4-benzothiazin-2-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of METHYL 2-[(2Z)-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-2-YLIDENE]ACETATE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular pathways and biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiazine Derivatives: Compounds with similar structures and biological activities.
Thiazolidinediones: Known for their antidiabetic properties.
Benzoxazines: Studied for their potential in material science and medicinal chemistry.
Uniqueness
Methyl (2Z)-2-(3-oxo-4H-1,4-benzothiazin-2-ylidene)acetate is unique due to its specific structural features and the resulting biological activities. Its combination of a benzothiazine ring with a keto group and an ester moiety gives it distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
54255-33-3 |
|---|---|
Molekularformel |
C11H9NO3S |
Molekulargewicht |
235.26 g/mol |
IUPAC-Name |
methyl (2Z)-2-(3-oxo-4H-1,4-benzothiazin-2-ylidene)acetate |
InChI |
InChI=1S/C11H9NO3S/c1-15-10(13)6-9-11(14)12-7-4-2-3-5-8(7)16-9/h2-6H,1H3,(H,12,14)/b9-6- |
InChI-Schlüssel |
MGAINRJZMKQGDQ-TWGQIWQCSA-N |
Isomerische SMILES |
COC(=O)/C=C\1/C(=O)NC2=CC=CC=C2S1 |
SMILES |
COC(=O)C=C1C(=O)NC2=CC=CC=C2S1 |
Kanonische SMILES |
COC(=O)C=C1C(=O)NC2=CC=CC=C2S1 |
| 54255-33-3 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(E)-(2-chlorophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B1656714.png)
![2-hydroxy-N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]acetamide](/img/structure/B1656715.png)
![N'-Benzoyl-2-methylbicyclo[2.2.1]hept-5-ene-2-carbohydrazide](/img/structure/B1656716.png)
![Ethyl 3-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1-benzofuran-2-carboxylate](/img/structure/B1656717.png)
![7-(4-Fluorophenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B1656718.png)
![3,5-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d]thiazole](/img/structure/B1656723.png)
![N-(4-fluorophenyl)-2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B1656724.png)
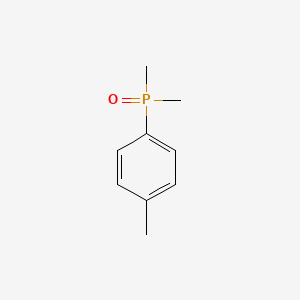
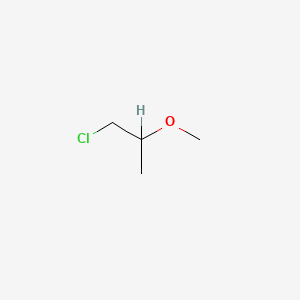
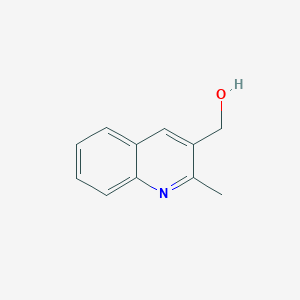

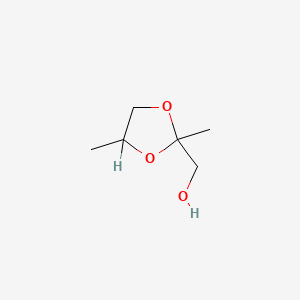
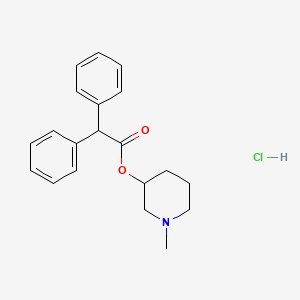
![1-(Naphthalen-2-yl)-2-((6-nitrobenzo[d]thiazol-2-yl)thio)ethanone](/img/structure/B1656737.png)
